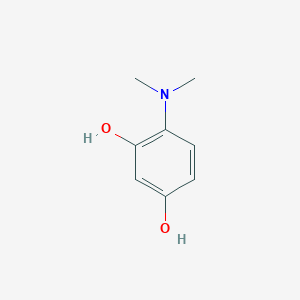
4-(Dimethylamino)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 4-(dimethylamino)- typically involves the reaction of 1,3-benzenediol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 1,3-benzenediol is replaced by a dimethylamino group. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 4-(dimethylamino)- may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenediol derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-(dimethylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-benzenediol, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1,3-Benzenediol, 4-(dimethylamino)- can be compared with other similar compounds, such as:
Resorcinol (1,3-benzenediol): Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Catechol (1,2-benzenediol): Has hydroxyl groups in the ortho position, leading to different chemical properties and reactivity.
Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, resulting in distinct chemical behavior.
The presence of the dimethylamino group in 1,3-benzenediol, 4-(dimethylamino)- imparts unique chemical properties, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3 |
Clave InChI |
RJIIVCGAKYBJOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















